molecular formula C12H11F3N4O B6288087 1-[[3-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbohydrazide CAS No. 2055883-82-2

1-[[3-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbohydrazide

Cat. No.: B6288087
CAS No.: 2055883-82-2
M. Wt: 284.24 g/mol
InChI Key: SZJWXROCMBKEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[3-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbohydrazide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications .

Preparation Methods

The synthesis of 1-[[3-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbohydrazide typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization with an appropriate diketone to form the pyrazole ring.

    Carbohydrazide Formation:

Industrial production methods often employ optimized reaction conditions to enhance yield and purity. These methods may include the use of catalysts, such as transition metals, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

1-[[3-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

1-[[3-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[3-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The pyrazole ring structure allows for interactions with various biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

1-[[3-(Trifluoromethyl)phenyl]methyl]pyrazole-4-carbohydrazide can be compared with other pyrazole derivatives, such as:

The unique combination of the trifluoromethyl group and the carbohydrazide group in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O/c13-12(14,15)10-3-1-2-8(4-10)6-19-7-9(5-17-19)11(20)18-16/h1-5,7H,6,16H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJWXROCMBKEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=N2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.